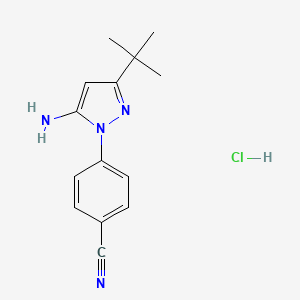

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

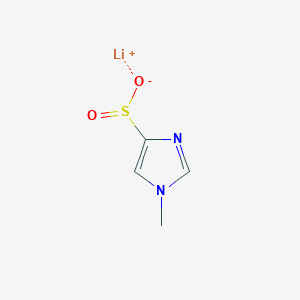

“4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1215333-30-4. It has a molecular weight of 276.77 . This compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug synthesis, organic synthesis, and biological studies.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H . This indicates that the compound contains a tert-butyl group attached to a pyrazole ring, which is further connected to a benzonitrile group. The presence of a hydrochloride indicates that it’s a salt.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved data.科学的研究の応用

Antibiotic Synthesis

Ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

PDE4 Inhibition for Anti-Inflammatory Diseases

Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory conditions. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate could potentially play a role in this context .

Versatile Intermediate for Pyrazole Derivatives

The compound’s synthetic versatility extends to the preparation of other pyrazole derivatives. For instance:

- It can serve as a building block for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- Researchers have used it in the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, which is a versatile intermediate for further reactions .

Solvent-Free Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

This compound has been efficiently synthesized in good yield by a one-pot two-step reaction sequence. It starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Suzuki-Miyaura Coupling Reactions

The bromo group in 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide allows successful coupling with various boro-nates or boronic acids via Suzuki-Miyaura reactions. These reactions enable the creation of diverse derivatives .

Nitrosation and Reduction Pathways

The synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate involves nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield achieved is 59.5% .

作用機序

Target of Action

The primary targets of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride These factors can include pH, temperature, presence of other compounds, and specific conditions within the body

特性

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWSYGBMJNHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)

![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)